

Application Notes and Protocols for IMG-7289: A Potent LSD1 Inhibitor

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Compound of Interest

Compound Name: *Bomedemstat dihydrochloride*

Cat. No.: *B15580982*

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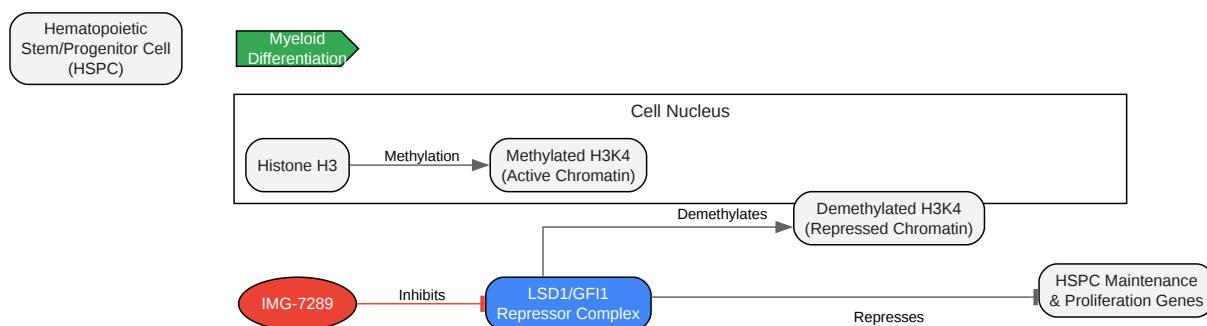
These application notes provide detailed protocols for the co-crystallization of IMG-7289 with its target, Lysine-Specific Demethylase 1 (LSD1), and for determining its enzyme kinetics. The information is intended to guide researchers in the structural biology and biochemical characterization of this potent inhibitor.

Introduction to IMG-7289 and LSD1

IMG-7289 (bomedemstat) is an orally active small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for the self-renewal of malignant hematopoietic cells and the differentiation of hematopoietic progenitors.^{[1][2]} LSD1, in complex with transcription factors like GFI1, represses the expression of genes that are essential for the maintenance and proliferation of hematopoietic stem and progenitor cells (HSPCs).^{[3][4]} By inhibiting LSD1, IMG-7289 promotes the differentiation of myeloid cells, making it a promising therapeutic agent for myeloproliferative neoplasms such as essential thrombocythemia and myelofibrosis.^{[1][4]} Understanding the precise binding mechanism through co-crystallization and quantifying its inhibitory potential via enzyme kinetics are critical steps in its development and optimization.

LSD1 Signaling Pathway in Hematopoiesis

The following diagram illustrates the role of LSD1 in regulating hematopoietic stem cell differentiation. LSD1 is a key component of a repressor complex that maintains the undifferentiated state of HSPCs.



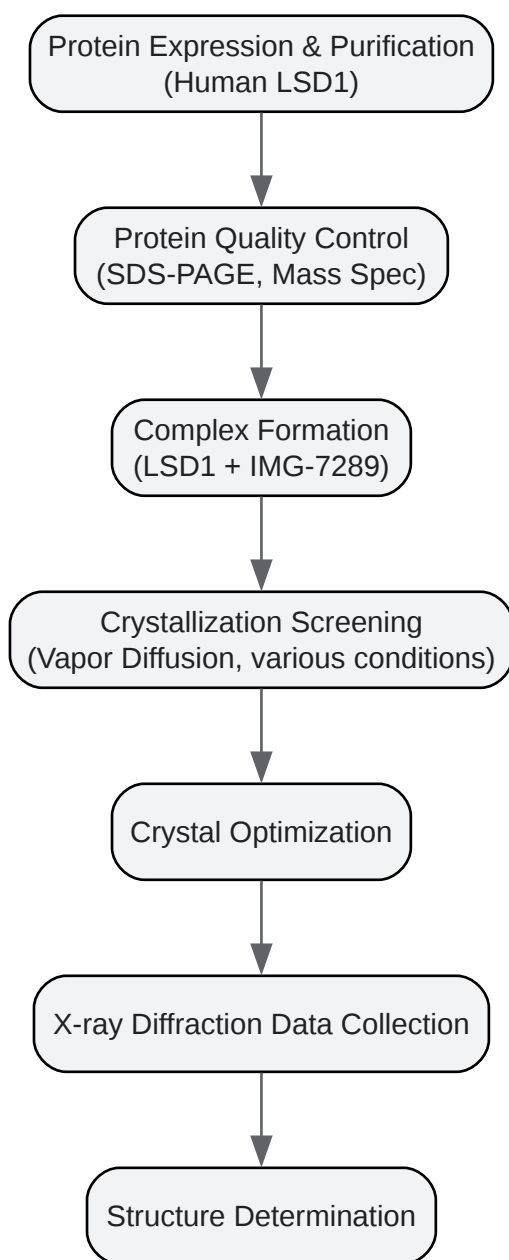
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Caption: LSD1's role in hematopoietic stem cell differentiation and the inhibitory action of IMG-7289.

Co-crystallization of LSD1 with IMG-7289: Protocol

This protocol outlines a general method for obtaining co-crystals of LSD1 with the inhibitor IMG-7289, a critical step for structure-based drug design.

Experimental Workflow: Co-crystallization



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Caption: General workflow for the co-crystallization of LSD1 with IMG-7289.

Detailed Protocol

- Protein Expression and Purification:
 - Express recombinant human LSD1 (e.g., residues 151-852) in a suitable expression system like *E. coli*.

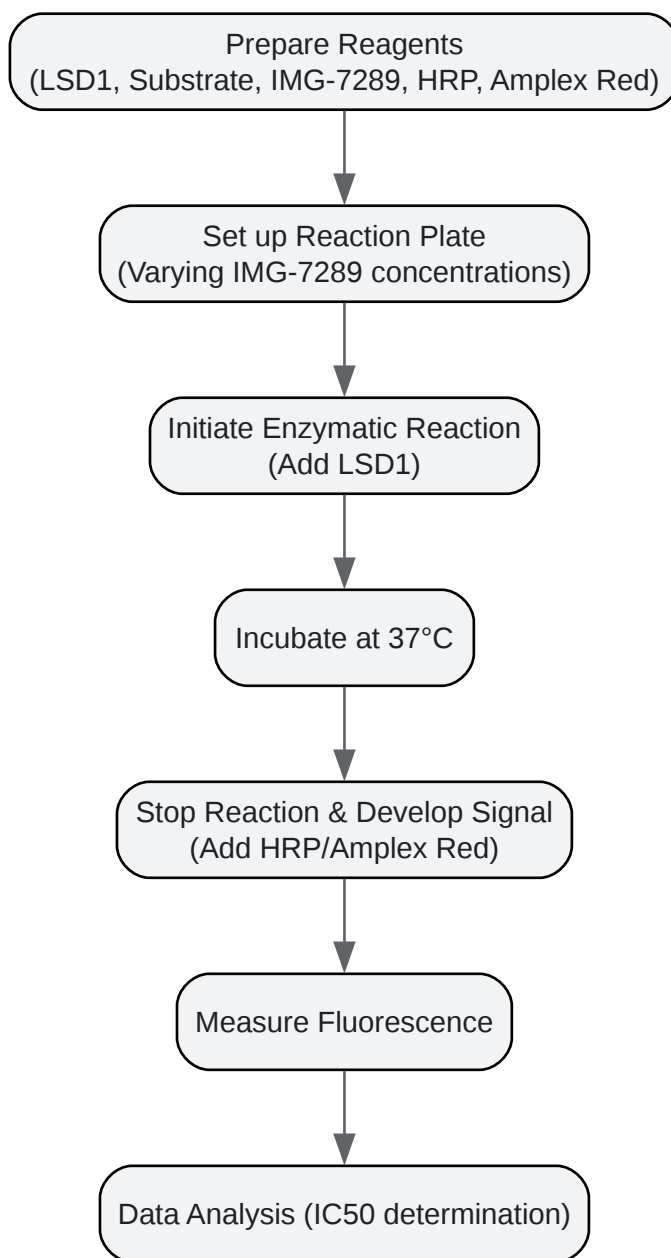
- Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.
- Complex Formation:
 - Concentrate the purified LSD1 to a suitable concentration (e.g., 5-10 mg/mL) in a buffer such as 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and 1 mM TCEP.
 - Prepare a stock solution of IMG-7289 in a suitable solvent (e.g., DMSO).
 - Incubate LSD1 with a 3 to 5-fold molar excess of IMG-7289 for 1-2 hours on ice to ensure complex formation.
- Crystallization Screening:
 - Use the sitting-drop or hanging-drop vapor diffusion method.
 - Set up crystallization trials by mixing the LSD1-IMG-7289 complex with a variety of commercially available crystallization screens.
 - Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
- Crystal Optimization:
 - Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and temperature.
 - Consider the use of additives to improve crystal quality.
- Data Collection and Structure Determination:
 - Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
 - Process the data and determine the structure of the LSD1-IMG-7289 complex using molecular replacement.

Parameter	Recommended Value/Condition
LSD1 Concentration	5-10 mg/mL
IMG-7289:LSD1 Molar Ratio	3:1 to 5:1
Incubation Time	1-2 hours on ice
Crystallization Method	Vapor Diffusion (Sitting or Hanging Drop)
Incubation Temperature	4°C or 20°C

LSD1 Enzyme Kinetics with IMG-7289: Protocol

This protocol describes a horseradish peroxidase (HRP)-coupled assay to determine the inhibitory activity (e.g., IC₅₀) of IMG-7289 on LSD1. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Workflow: Enzyme Kinetics Assay



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